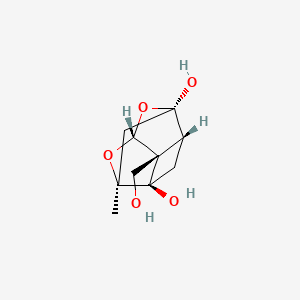

Debenzoylpaeoniflorgenin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14O5 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

(1R,2S,3R,5R,6R,8S)-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decane-3,6-diol |

InChI |

InChI=1S/C10H14O5/c1-7-3-9(12)5-2-10(7,13)8(5,4-11)6(14-7)15-9/h5-6,11-13H,2-4H2,1H3/t5-,6-,7+,8+,9-,10+/m1/s1 |

InChI Key |

RHKVYLDCYDYZMU-MHCVYJKHSA-N |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O)O |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Debenzoylpaeoniflorgenin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and quantitative analysis of debenzoylpaeoniflorgenin, a monoterpene glycoside of interest for its potential pharmacological activities. The information is curated for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this natural compound.

Natural Sources of this compound

This compound is a naturally occurring compound found primarily within the plant genus Paeonia, commonly known as peonies. The roots of these plants are the principal source of this and other related monoterpene glycosides.

Primary Plant Source:

-

Paeonia lactiflora Pall. (Chinese Peony): The roots of Paeonia lactiflora have been identified as a key natural source of a class of monoterpenes that includes compounds structurally related to this compound.[1][2][3] While direct quantitative data for this compound is not extensively reported in publicly available literature, analysis of related compounds in P. lactiflora extracts indicates its likely presence. The concentration of these glycosides can be influenced by factors such as the plant's age, growing conditions, and the specific cultivar.

Other Potential Sources:

-

Paeonia veitchii Lynch: Comparative studies of chemical constituents in Paeonia species suggest that P. veitchii is a rich source of various monoterpene glycosides. While paeoniflorin, pentagalloylglucose, and oxypaeoniflorin have been identified as major components, the presence of this compound is plausible due to the shared biosynthetic pathways.

Quantitative Data

Quantitative analysis of this compound from natural sources is not widely documented in existing literature. However, data for the closely related and abundant compound, paeoniflorin, in Paeonia lactiflora extracts can provide a reference point for expected yields of monoterpene glycosides from this source.

Table 1: Quantitative Analysis of Paeoniflorin in Paeonia lactiflora Root Extracts

| Extraction Method | Solvent System | Compound | Concentration in Extract (mg/g) | Reference |

| Ethanol Extraction | 70% Ethanol | Paeoniflorin | 73.89 | [4] |

| Water Extraction | Water | Paeoniflorin | 57.87 | [4] |

Note: The yields of this compound are expected to be lower than those of paeoniflorin.

Experimental Protocols for Isolation

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methodologies for the separation of monoterpene glycosides from Paeonia species.

Extraction of Crude Monoterpene Glycosides

This protocol describes the initial extraction of a crude mixture of glycosides from the roots of Paeonia lactiflora.

Materials:

-

Dried and powdered roots of Paeonia lactiflora

-

Methanol or 70% Ethanol

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Maceration: The powdered root material is macerated with methanol or 70% ethanol at room temperature for a period of 24-48 hours. The solvent-to-solid ratio is typically maintained at 10:1 (v/w).

-

Extraction: The macerate is then subjected to extraction, which can be repeated multiple times (typically 3x) to ensure exhaustive recovery of the target compounds.

-

Filtration: The combined extracts are filtered to remove solid plant material.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Purification of this compound

The crude extract, containing a complex mixture of compounds, is subjected to a series of chromatographic techniques to isolate this compound.

Materials:

-

Crude extract from Paeonia lactiflora

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel

-

High-Performance Liquid Chromatography (HPLC) system

-

Solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile)

Procedure:

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent like chloroform and gradually increasing the proportion of a more polar solvent like methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Reversed-Phase Chromatography: Fractions enriched with monoterpene glycosides are pooled and further purified on a reversed-phase C18 column. A gradient of decreasing polarity, typically using a water-methanol or water-acetonitrile mobile phase, is employed to separate the individual glycosides.

-

Preparative HPLC: For final purification to obtain high-purity this compound, preparative HPLC is utilized. The selection of the column and mobile phase is optimized based on the separation achieved in the analytical HPLC.

Visualizations

Experimental Workflow for Isolation

Caption: General experimental workflow for the isolation of this compound.

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet elucidated in the scientific literature, the known anti-inflammatory and neuroprotective effects of the parent compound, paeoniflorin, suggest potential mechanisms of action. Paeoniflorin has been shown to interact with pathways such as the Keap1/Nrf2/HO-1 and NF-κB signaling pathways. It is plausible that this compound may exert its biological effects through similar mechanisms.

Caption: A hypothetical signaling pathway for the anti-inflammatory and antioxidant effects of this compound.

References

Methodological & Application

Debenzoylpaeoniflorgenin HPLC-UV analysis method

An Application Note and Protocol for the HPLC-UV Analysis of Debenzoylpaeoniflorgenin

Introduction

This compound is a natural product of significant interest within phytochemical and pharmacological research. Accurate and reliable quantification of this compound is crucial for its study in various matrices. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. As no specific validated method for this compound is readily available in published literature, this protocol is adapted from established methods for the analysis of structurally related compounds, such as paeoniflorin and its analogues.[1][2][3][4] The provided methodology serves as a robust starting point for method development and validation in a research setting.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous component (containing an acid modifier for improved peak shape) and an organic solvent (acetonitrile or methanol) is utilized for the separation. The eluting compound is detected by a UV detector at a wavelength selected for optimal absorbance of the analyte. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Quantitative Data Summary

The following tables summarize the proposed chromatographic conditions and typical method validation parameters based on the analysis of structurally similar compounds.

Table 1: Proposed HPLC-UV Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35.1-40 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 230 nm |

Table 2: Typical Method Validation Parameters for Related Compounds

| Parameter | Typical Performance |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 10 - 50 ng/mL |

| Limit of Quantification (LOQ) | 50 - 150 ng/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Protocols

Apparatus and Software

-

High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic data acquisition and processing software.

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

Reagents and Materials

-

This compound reference standard (purity ≥ 98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Formic acid (analytical grade)

-

Ultrapure water

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid plant extract is provided below.

-

Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

-

Add 10 mL of methanol and vortex for 1 minute.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Analysis

-

Set up the HPLC system according to the conditions outlined in Table 1.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions.

-

Record the chromatograms and integrate the peak area for this compound.

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. The final concentration in the original sample should be calculated considering the initial sample weight and dilution factors.

Visualizations

References

- 1. HPLC method for the determination of paeoniflorin in Paeonia Lactiflare Pall and its preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of albiflorin and paeoniflorin in rat urine by solid-phase extraction and high-performance liquid chromatography following oral administration of Si-Wu decoction - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Debenzoylpaeoniflorgenin Solubility for In Vitro Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to effectively address solubility challenges with Debenzoylpaeoniflorgenin in in vitro experimental setups.

Troubleshooting Guide

Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I added it to my cell culture medium. What should I do?

A1: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several steps you can take to troubleshoot this problem:

-

Reduce the final DMSO concentration: The final concentration of DMSO in your cell culture medium should ideally be below 0.5% to avoid both cytotoxicity and precipitation of your compound.[1] You may need to prepare a more diluted working stock solution from your high-concentration primary stock.

-

Perform serial dilutions: Instead of adding the concentrated stock directly to your medium, perform a stepwise dilution. For example, dilute your DMSO stock 1:10 in a fresh tube of DMSO, and then add the required volume of this intermediate dilution to your culture medium.

-

Pre-warm the medium: Gently warming your cell culture medium to 37°C before adding the compound can sometimes help to keep it in solution.

-

Increase mixing: After adding the compound to the medium, ensure it is mixed thoroughly but gently. Pipette up and down slowly or gently swirl the flask or plate.

-

Consider co-solvents: If precipitation persists, using a co-solvent system may be necessary. Co-solvents like polyethylene glycol (PEG) or ethanol can be used in combination with DMSO to improve solubility.[2] However, it is crucial to determine the tolerance of your specific cell line to these solvents.

Q2: I'm observing inconsistent results in my bioassays when using this compound. Could this be related to solubility?

A2: Yes, poor solubility can lead to inconsistent and unreliable assay results. If the compound is not fully dissolved, the actual concentration your cells are exposed to will be lower and more variable than intended. This can lead to underestimation of the compound's activity and poor reproducibility.[3] To address this, ensure your compound is completely dissolved in the stock solution before preparing your working concentrations. Visually inspect your stock solution for any particulate matter. If you suspect solubility issues, consider preparing fresh stock solutions and implementing the troubleshooting steps outlined in Q1.

Q3: Can I use sonication to help dissolve my this compound stock solution?

A3: Yes, water bath sonication can be a useful technique to aid in the dissolution of sparingly soluble compounds.[3] However, be mindful of the compound's stability. Excessive sonication can generate heat, which may degrade heat-labile compounds. Use short bursts of sonication and consider cooling the sample in an ice bath between bursts.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: For many poorly water-soluble natural products, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] It is important to use anhydrous, high-purity DMSO to prevent degradation of the compound.

Q2: How should I store my this compound stock solution?

A2: Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.

Q3: Is there any available quantitative solubility data for this compound?

A3: Currently, there is no readily available quantitative solubility data for this compound in common solvents in the public domain. A safety data sheet for the compound indicates that water solubility data is not available. However, based on the behavior of a structurally related and more studied compound, Paeoniflorin, a qualitative assessment of solubility can be inferred.

Quantitative Data Summary

While specific quantitative solubility data for this compound is unavailable, the following table provides qualitative solubility information for the related compound, Paeoniflorin, which can serve as a general guide.

| Solvent | Solubility of Paeoniflorin | Reference |

| Water | Highly soluble/Hygroscopic | [4][5] |

| DMSO | Soluble (up to 100 mg/mL) | [5] |

| 30% Ethanol | Good solubility | [6] |

| Methanol/Ethanol | Commonly used for extraction | [6] |

Note: This data is for Paeoniflorin and should be used as an estimation for this compound. Experimental determination of solubility is recommended for precise applications.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol provides a general guideline for preparing solutions of this compound for cell-based assays. Optimization may be required based on the specific cell line and experimental conditions.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS) or cell culture medium

-

Sterile microcentrifuge tubes

Procedure:

-

Preparation of a 10 mM Primary Stock Solution in DMSO: a. Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound: ~388.4 g/mol ). b. Weigh the required amount of the compound in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex briefly and, if necessary, use a short burst of water bath sonication to ensure complete dissolution. Visually confirm that no particulate matter is present. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

-

Preparation of Working Solutions: a. Thaw an aliquot of the 10 mM primary stock solution at room temperature. b. Perform serial dilutions of the primary stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment. c. It is recommended to prepare intermediate dilutions to minimize the final DMSO concentration. For example, to achieve a 10 µM final concentration, you could first dilute the 10 mM stock 1:100 in medium (to 100 µM) and then dilute this intermediate stock 1:10 in your final culture volume. d. Ensure the final DMSO concentration in the cell culture does not exceed 0.5%.[1] e. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

Hypothesized Signaling Pathways for this compound

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on studies of the structurally related compound Paeoniflorin, it is hypothesized to interact with the MAPK and PI3K-Akt signaling pathways, which are crucial regulators of cellular processes like inflammation, proliferation, and survival.

Workflow for preparing this compound solutions.

Hypothesized modulation of the MAPK signaling pathway.

Hypothesized modulation of the PI3K-Akt signaling pathway.

References

- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 4. Page loading... [wap.guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The analgesic effect of paeoniflorin: A focused review - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Safe Disposal of Debenzoylpaeoniflorgenin: A Comprehensive Guide for Laboratory Professionals

For immediate release: This document provides essential guidance on the proper handling and disposal of Debenzoylpaeoniflorgenin, a natural compound used in research. Adherence to strict safety and disposal protocols is crucial to ensure personnel safety, protect the environment, and maintain regulatory compliance. Improper disposal of this substance, which is harmful if swallowed and very toxic to aquatic life with long-lasting effects, can lead to significant hazards and legal repercussions.[1]

The primary and mandated method for the disposal of this compound and its containers is through an approved hazardous waste disposal plant.[1] This ensures the complete and safe destruction of the compound, preventing environmental contamination.

Key Safety and Disposal Data

A summary of critical information for the safe handling and disposal of this compound is presented below.

| Parameter | Value/Instruction | Citation |

| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |

| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |

| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [1] |

| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent). Keep away from direct sunlight and ignition sources. | [1] |

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |

| Accidental Release Measures | Use full PPE, ensure adequate ventilation, and prevent leakage into drains or water courses. Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. | [1] |

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

-

All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.

-

Segregate this compound waste from other laboratory waste streams, particularly from non-hazardous and incompatible chemical waste.

2. Containerization:

-

Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

-

The container lid should be securely fastened at all times, except when adding waste.

-

Do not overfill the container; a general guideline is to fill to no more than 90% capacity to allow for expansion.

3. Labeling:

-

Label the waste container with the words "Hazardous Waste."

-

Clearly indicate the full chemical name, "this compound," and its concentration if in solution. Do not use abbreviations or chemical formulas.

-

Include the date of waste generation and the name of the principal investigator or laboratory responsible.

4. Storage of Waste:

-

Store the sealed and labeled waste container in a designated satellite accumulation area that is at or near the point of generation.

-

Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.

5. Scheduling Waste Pickup:

-

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

-

Follow all institutional procedures for documenting and handing over hazardous waste.

6. Empty Container Disposal:

-

Empty containers that held this compound must be triple-rinsed with a suitable solvent.

-

The first rinsate, and preferably all three, must be collected and disposed of as hazardous waste.

-

After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Debenzoylpaeoniflorgenin

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Debenzoylpaeoniflorin. Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against potential exposure and is critical for minimizing health risks. This guide provides essential, immediate safety and logistical information for the handling and disposal of Debenzoylpaeoniflorin.

Hazard Identification and Personal Protective Equipment (PPE)

Debenzoylpaeoniflorin and its related compounds are classified with specific hazards that necessitate the use of appropriate PPE. The primary hazards include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation[1]. Therefore, a comprehensive PPE strategy is required.

Recommended Personal Protective Equipment:

| Protection Type | PPE Specification | Rationale |

| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye damage[1][2][3]. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). | Prevents skin contact which can lead to irritation[1][3]. Most product labels for similar compounds require waterproof or chemical-resistant gloves[3]. |

| Skin and Body Protection | Impervious clothing, such as a lab coat or a chemical-resistant suit. A chemical-resistant apron may be worn over the lab coat when handling concentrates[1][4]. | Provides a barrier against skin exposure and contamination of personal clothing[1][5]. |

| Respiratory Protection | A suitable respirator should be used when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas[1][6]. | Protects the respiratory tract from irritation[1]. The primary hazard for similar compounds can be respiratory[6]. |

Operational and Disposal Plans

Engineering Controls: Work should be conducted in a well-ventilated area, such as under a chemical fume hood, to minimize inhalation exposure[1]. An accessible safety shower and eye wash station are mandatory in the work area[1].

Handling Procedures:

-

Avoid contact with skin and eyes[7].

-

Do not breathe dust, fumes, gas, mist, vapors, or spray[1].

-

Do not eat, drink, or smoke in the laboratory area where the chemical is handled[1][8].

-

Minimize dust generation and accumulation[7].

Disposal Plan:

-

Contaminated materials and the compound itself should be disposed of according to institutional and local regulations for chemical waste[1].

-

Contaminated PPE, such as gloves, should be removed carefully to avoid skin contact and disposed of as hazardous waste.

-

Take off contaminated clothing and wash it before reuse[1].

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for ensuring safety when working with Debenzoylpaeoniflorin.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. bvl.bund.de [bvl.bund.de]

- 6. ojp.gov [ojp.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.